molecular formula C13H12N2O2 B5835079 3-(5-methyl-2-furyl)-N-4-pyridinylacrylamide CAS No. 1164473-21-5

3-(5-methyl-2-furyl)-N-4-pyridinylacrylamide

Cat. No.: B5835079
CAS No.: 1164473-21-5
M. Wt: 228.25 g/mol
InChI Key: KWRYENKPDGHCHL-SNAWJCMRSA-N
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Description

3-(5-methyl-2-furyl)-N-4-pyridinylacrylamide is an organic compound that belongs to the class of heteroaromatic compounds. These compounds contain an aromatic ring where a carbon atom is linked to a heteroatom. This particular compound is characterized by the presence of a furan ring substituted with a methyl group and a pyridine ring attached to an acrylamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2-furyl)-N-4-pyridinylacrylamide can be achieved through a multi-step process involving the following key steps:

    Formation of 5-methyl-2-furylacrylic acid: This can be synthesized via a Wittig reaction involving 5-methylfurfural and a suitable phosphonium ylide.

    Amidation Reaction: The 5-methyl-2-furylacrylic acid is then reacted with 4-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acrylamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-2-furyl)-N-4-pyridinylacrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the pyridine ring.

Major Products

    Oxidation: Formation of 5-methyl-2-furyl-2(5H)-furanone.

    Reduction: Formation of 3-(5-methyl-2-furyl)-N-4-pyridinylethylamine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(5-methyl-2-furyl)-N-4-pyridinylacrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(5-methyl-2-furyl)-N-4-pyridinylacrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methyl-2-furyl)prop-2-enal
  • 3-(5-methyl-2-furanyl)butanal
  • 5-methyl-2-furylacrylic acid

Uniqueness

3-(5-methyl-2-furyl)-N-4-pyridinylacrylamide is unique due to the presence of both a furan and pyridine ring in its structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-pyridin-4-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10-2-3-12(17-10)4-5-13(16)15-11-6-8-14-9-7-11/h2-9H,1H3,(H,14,15,16)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRYENKPDGHCHL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206454
Record name (2E)-3-(5-Methyl-2-furanyl)-N-4-pyridinyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164473-21-5
Record name (2E)-3-(5-Methyl-2-furanyl)-N-4-pyridinyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164473-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(5-Methyl-2-furanyl)-N-4-pyridinyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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